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molecular formula C7H7Cl2N B116299 2-Chloro-5-(chloromethyl)-3-methylpyridine CAS No. 150807-88-8

2-Chloro-5-(chloromethyl)-3-methylpyridine

Cat. No. B116299
M. Wt: 176.04 g/mol
InChI Key: VUOXMMUURWOTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229519

Procedure details

4 grams of 2-chloro-2-chloromethyl-4-cyano-4-methylbutyraldehyde dissolved in 30 mL of acetonitrile is pumped concomitantly with anhydrous HCl into a pre-heated (180°-230° C.) flow reactor packed with NiCl2 -impregnated clay. Short path distillation gives 2-chloro-3-methyl-5-chloromethylpyridine as a liquid.
Name
2-chloro-2-chloromethyl-4-cyano-4-methylbutyraldehyde
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH2:10][Cl:11])([CH2:5][CH:6]([C:8]#[N:9])[CH3:7])[CH:3]=O.[ClH:12]>C(#N)C.Cl[Ni]Cl>[Cl:12][C:8]1[C:6]([CH3:7])=[CH:5][C:2]([CH2:10][Cl:11])=[CH:3][N:9]=1

Inputs

Step One
Name
2-chloro-2-chloromethyl-4-cyano-4-methylbutyraldehyde
Quantity
4 g
Type
reactant
Smiles
ClC(C=O)(CC(C)C#N)CCl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ni]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a pre-heated (180°-230° C.) flow reactor
DISTILLATION
Type
DISTILLATION
Details
Short path distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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